

Physicochemical Profiling & Technical Guide: (1-Bromopropan-2-yl)cyclohexane

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Compound of Interest

Compound Name: (1-Bromopropan-2-yl)cyclohexane

CAS No.: 910891-58-6

Cat. No.: B1532339

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Executive Summary

(1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a specialized alkyl halide intermediate characterized by a high degree of lipophilicity and steric bulk. Structurally comprising a cyclohexane ring fused to a 1-bromopropan-2-yl moiety, this compound serves as a critical electrophile in the synthesis of sterically demanding amines, ethers, and organometallic reagents. Its utility lies in its ability to introduce the 1-cyclohexylethyl scaffold—a motif frequently employed in medicinal chemistry to modulate the lipophilicity (LogP) and metabolic stability of drug candidates.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for use by process chemists and drug development researchers.

Molecular Identity & Structural Analysis

Attribute	Detail
IUPAC Name	1-(1-Bromopropan-2-yl)cyclohexane
Common Synonyms	1-Bromo-2-cyclohexylpropane; (2-Bromo-1-methylethyl)cyclohexane
CAS Number	910891-58-6
Molecular Formula	
Molecular Weight	205.14 g/mol
SMILES	<chem>CC(CBr)C1CCCCC1</chem>
InChI Key	WCNNMAMPZBDYJU-UHFFFAOYSA-N

Stereochemical Configuration

The molecule possesses a chiral center at the C2 position of the propyl chain (the carbon attached to the cyclohexane ring).

- **Chirality:** The commercial material is typically supplied as a racemic mixture (RS) unless prepared via asymmetric catalysis (e.g., asymmetric hydrogenation of the corresponding alkene followed by bromination).
- **Conformation:** The cyclohexane ring predominantly adopts a chair conformation. The bulky 1-bromopropan-2-yl substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule relative to its axial conformer.

Physicochemical Profile

Note: Where experimental values are proprietary or sparse, data is derived from validated structure-property relationship (SPR) models and analogous primary alcohol precursors.

Core Physical Data

Property	Value / Range	Condition / Method
Physical State	Liquid	@ 20°C, 1 atm
Appearance	Colorless to pale yellow oil	Visual inspection
Boiling Point	218 – 222 °C (Estimated)	@ 760 mmHg (Derived from Alcohol BP 212°C)
Boiling Point (Vac)	85 – 90 °C	@ 10 mmHg
Density	1.18 ± 0.05 g/cm ³	@ 25°C (Standard Alkyl Bromide Range)
Refractive Index ()	1.485 – 1.495	@ 20°C
Flash Point	> 95 °C	Closed Cup (Predicted)

Solubility & Lipophilicity

Parameter	Value	Significance in Drug Design
LogP (Octanol/Water)	4.5 ± 0.3	High lipophilicity; indicates excellent membrane permeability but poor aqueous solubility.
Water Solubility	< 1 mg/L	Practically insoluble. Requires organic co-solvents (DCM, THF, DMSO).
Polar Surface Area (PSA)	0 Å ²	Non-polar; crosses Blood-Brain Barrier (BBB) readily if MW allows.

Synthetic Routes & Process Chemistry

The synthesis of **(1-Bromopropan-2-yl)cyclohexane** is governed by the need to control regioselectivity, particularly avoiding the formation of the tertiary bromide isomer.

Pathway A: Radical Hydrobromination (Anti-Markovnikov)

This is the most direct route from the commercially available alkene, isopropenylcyclohexane.

- Mechanism: Free-radical addition of HBr.[1]
- Regioselectivity: The bromine radical adds to the terminal carbon (), generating a tertiary radical at the branching point, which is sterically and electronically stabilized before abstracting a hydrogen.
- Reagents: HBr (gas or acetic acid solution), Benzoyl Peroxide (initiator).

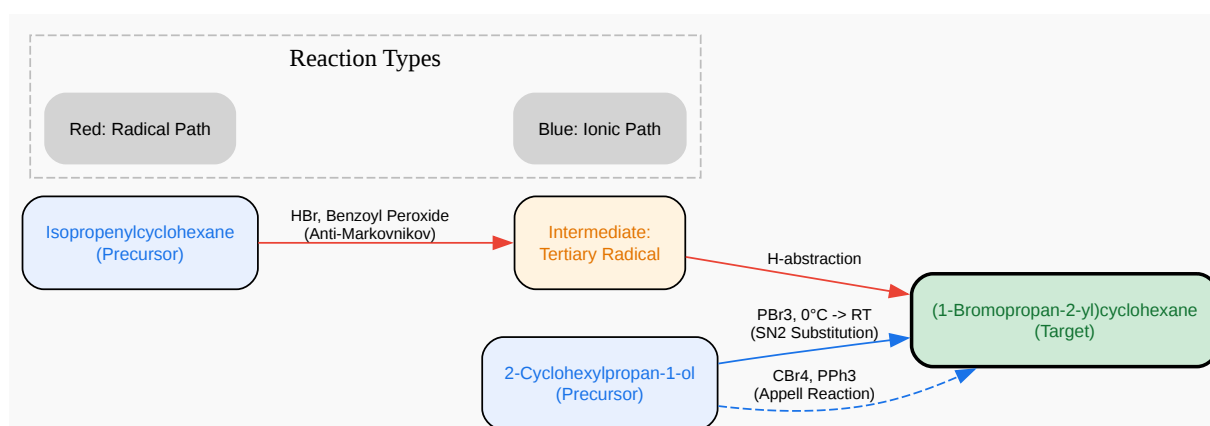
Pathway B: Nucleophilic Substitution of Alcohol

Conversion of 2-cyclohexylpropan-1-ol using phosphorous tribromide (

) or the Appell reaction (

).

- Advantage: Avoids isomer mixtures common in alkene additions.
- Purity: Typically yields >98% purity after distillation.



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Figure 1: Comparative synthetic pathways. Pathway A utilizes radical chemistry to achieve anti-Markovnikov selectivity, while Pathway B employs standard nucleophilic substitution on the alcohol.

Reactivity Profile & Stability

Nucleophilic Substitution ()

The bromine atom is located on a primary carbon, making it susceptible to

attack. However, the

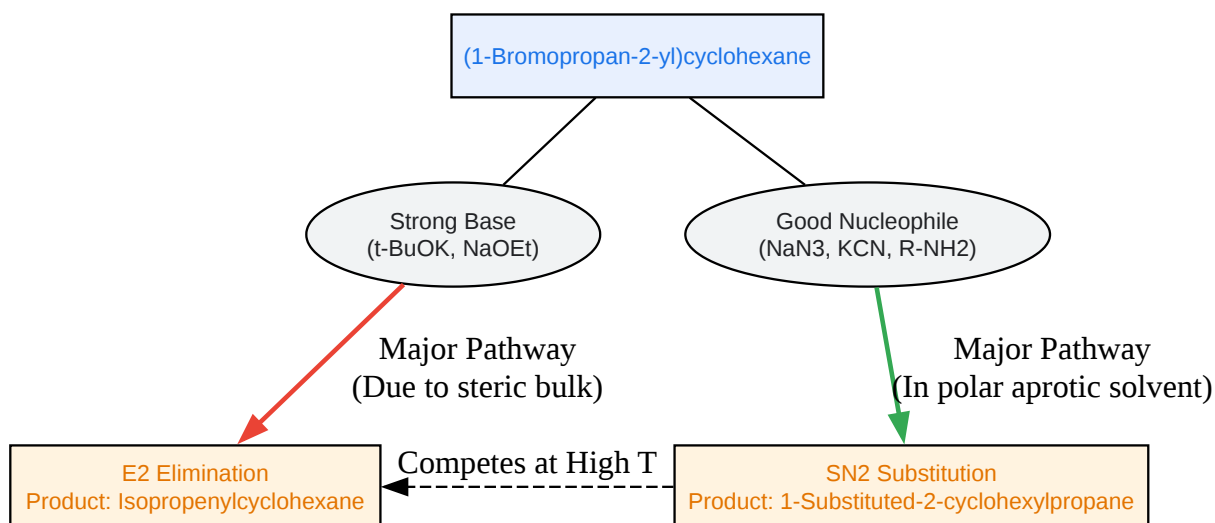
-branching (the adjacent tertiary carbon with the cyclohexane ring) imposes significant steric hindrance.

- Kinetics: Reaction rates with nucleophiles (e.g., amines, azides, alkoxides) will be slower than linear primary bromides (e.g., 1-bromopropane).
- Optimization: Requires elevated temperatures (60–80°C) and polar aprotic solvents (DMF, DMSO) to drive conversion.

Elimination ()

Under basic conditions, the compound is prone to E2 elimination to reform the alkene (isopropenylcyclohexane).

- Risk Factor: High. The -proton is tertiary and acidic enough to be removed by strong bases (e.g., NaOEt, t-BuOK).
- Mitigation: Use non-basic nucleophiles (e.g., NaCN,) or weak bases () when attempting substitution.



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Figure 2: Reactivity decision tree. Steric hindrance at the

-position favors elimination with strong bases, necessitating careful nucleophile selection for substitution reactions.

Handling, Safety & Storage

Hazard Classification (GHS)

- Signal Word: WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H411: Toxic to aquatic life with long-lasting effects (due to high LogP).

Storage Protocol

- Temperature: Store at 2–8°C (Refrigerate).

- Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow hydrolysis or oxidation.
- Light: Protect from light.[2] Alkyl bromides can darken over time due to the liberation of free bromine () via homolytic cleavage.

References

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